Product packaging for (4S)-4-Hydroxypentan-2-one(Cat. No.:CAS No. 73836-68-7)

(4S)-4-Hydroxypentan-2-one

Cat. No.: B13899793
CAS No.: 73836-68-7
M. Wt: 102.13 g/mol
InChI Key: PCYZZYAEGNVNMH-BYPYZUCNSA-N
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Description

(4S)-4-Hydroxypentan-2-one (CAS 73836-68-7) is a chiral β-hydroxy ketone of significant interest in contemporary chemical science. Its molecular structure, featuring a hydroxyl group on the beta-carbon relative to the ketone group, classifies it as a valuable scaffold for complex synthetic applications . The compound serves as a versatile chiral building block in asymmetric synthesis, particularly for the construction of biologically active natural products and pharmaceutical intermediates . A key application of this enantiomer is its use as a starting material in the stereoselective synthesis of complex molecules such as (1S,3R,5R,7S)-sordidin, the aggregation pheromone of the banana weevil . Its utility extends to the synthesis of pyrimidine-based compounds that function as vaccine adjuvants, highlighting its role in medicinal chemistry and drug development . Furthermore, derivatives of this chiral compound are investigated in agrochemical research for creating advanced active ingredients . The presence of both hydroxyl and ketone functional groups on a chiral center enables this molecule to participate in a diverse array of chemical transformations, including aldol condensations and cyclization reactions . Researchers value this compound for its role in exploring new synthetic pathways and developing chiral compounds with potential biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B13899793 (4S)-4-Hydroxypentan-2-one CAS No. 73836-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73836-68-7

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

(4S)-4-hydroxypentan-2-one

InChI

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

PCYZZYAEGNVNMH-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CC(=O)C)O

Canonical SMILES

CC(CC(=O)C)O

Origin of Product

United States

Stereoselective Synthesis of 4s 4 Hydroxypentan 2 One

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes and whole-cell systems offers a powerful "green" alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity under mild reaction conditions.

Aldol (B89426) Addition Reactions via Enzyme Catalysis

Aldolases are enzymes that catalyze stereoselective aldol addition reactions, forming a new carbon-carbon bond with the creation of up to two new stereocenters. While direct enzymatic synthesis of (4S)-4-hydroxypentan-2-one is not extensively documented, the substrate tolerance of certain aldolases suggests potential pathways. Key enzymes in this class include D-fructose-6-phosphate aldolase (B8822740) (FSA) and rabbit muscle aldolase (RAMA). nih.govharvard.edu

FSA, for example, is known to catalyze aldol additions using donor substrates like dihydroxyacetone (DHA) and hydroxyacetone (B41140) (HA) with a variety of aldehyde acceptors. nih.govresearchgate.net The enzyme's utility has been demonstrated in the synthesis of complex polyhydroxylated compounds. nih.gov Similarly, RAMA has been effectively used as a catalyst in organic synthesis, accepting a range of aldehydes that react with dihydroxyacetone phosphate (B84403) (DHAP). harvard.edursc.org The synthesis of this compound would theoretically involve the aldol addition of a donor like dihydroxyacetone or hydroxyacetone to acetaldehyde (B116499). The stereochemical outcome would be dependent on the specific enzyme's facial selectivity.

EnzymeDonor Substrate(s)Typical AcceptorPotential Product Type
D-fructose-6-phosphate aldolase (FSA) Dihydroxyacetone (DHA), Hydroxyacetone (HA)Various aldehydesPolyhydroxylated ketones
Rabbit Muscle Aldolase (RAMA) Dihydroxyacetone phosphate (DHAP)Various aldehydesPhosphorylated polyhydroxy ketones

Transketolase (TK) Mediated Transformations

Transketolases (TK) are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes that catalyze the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. researchgate.net This capability makes them excellent catalysts for asymmetric carbon-carbon bond formation. researchgate.net A common and highly effective strategy involves using β-hydroxypyruvate (HPA) as the ketol donor. acs.org The reaction with HPA is irreversible due to the release of carbon dioxide, which drives the reaction to completion. researchgate.net

When a TK enzyme catalyzes the transfer of the two-carbon unit to an aldehyde acceptor, the attack occurs on the re-face of the aldehyde, consistently producing a new chiral center with an (S)-configuration. researchgate.net Therefore, the reaction between hydroxypyruvate and acetaldehyde, catalyzed by a suitable transketolase, would be expected to yield this compound with high enantioselectivity.

EnzymeDonor SubstrateAcceptor SubstrateKey FeatureStereochemical Outcome
Transketolase (TK) β-Hydroxypyruvate (HPA)AcetaldehydeIrreversible reaction due to CO2 releaseNew chiral center has (S)-configuration

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformation is a highly effective strategy that leverages the metabolic machinery of microorganisms (such as bacteria, yeast, or fungi) to perform stereoselective chemical conversions. One of the most direct and widely used methods for producing enantiomerically pure this compound is the asymmetric reduction of the prochiral substrate, 2,4-pentanedione.

In this process, oxidoreductase enzymes within the microbial cells stereoselectively deliver a hydride to one of the carbonyl groups of the diketone, yielding the chiral hydroxyketone. The choice of microorganism is critical as different species and strains exhibit different selectivities and efficiencies. This method is advantageous as it often avoids the need for costly enzyme purification and cofactor regeneration, as the cell handles these processes internally.

PrecursorTransformation TypeBiocatalystAdvantage
2,4-PentanedioneAsymmetric Ketone ReductionWhole microbial cells (e.g., yeast, bacteria)High enantioselectivity, no need for enzyme purification or external cofactor regeneration.

Organocatalytic Methodologies

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis, offering mild reaction conditions and high stereoselectivity.

Chiral Organocatalyst-Mediated Reactions

The synthesis of chiral β-hydroxy ketones via the aldol reaction can be efficiently catalyzed by chiral amines, with L-proline and its derivatives being the most extensively studied and successful organocatalysts. wikipedia.orgscirp.org These catalysts operate through an enamine-based mechanism, mimicking the function of Class I aldolase enzymes. nih.govnih.gov

The catalytic cycle begins with the reaction of the organocatalyst (e.g., proline) with a ketone donor (such as acetone) to form a chiral enamine intermediate. This enamine then attacks the electrophilic carbonyl of an acceptor molecule (e.g., hydroxyacetone). The subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst. The stereochemistry of the product is dictated by the chiral environment created by the organocatalyst in the transition state. Derivatives of proline, such as 4-hydroxyproline, have been modified to enhance catalytic activity and stereoselectivity, particularly in aqueous media. nih.gov

Enantioselective Aldol Additions

The direct asymmetric aldol addition is a cornerstone of organocatalysis for producing molecules like this compound. nih.gov A logical synthetic route would be the reaction between acetone (B3395972) (serving as the enolate precursor) and hydroxyacetone (serving as the electrophile).

The use of a chiral catalyst like (S)-proline directs the approach of the electrophile to a specific face of the nucleophilic enamine. This facial bias is the origin of the high enantioselectivity observed in these reactions. emorychem.science The reaction conditions, including the solvent, temperature, and the presence of additives, can be optimized to maximize both the yield and the enantiomeric excess (ee) of the desired (4S)-product. emorychem.science Proline-catalyzed intermolecular aldol reactions have been shown to produce aldol products with excellent yields and high enantioselectivities. nih.govnih.gov

Catalyst TypeDonor SubstrateAcceptor SubstrateKey IntermediateBasis of Stereocontrol
(S)-Proline & Derivatives AcetoneHydroxyacetoneChiral EnamineSteric hindrance in the transition state directs the approach of the electrophile.

Asymmetric Chemical Synthesis

Asymmetric synthesis encompasses a range of techniques designed to produce a specific stereoisomer of a chiral product. For this compound, these methods are crucial for establishing the desired (S)-configuration at the C4 position. The primary approaches include the use of chiral auxiliaries, stereoselective reduction of prochiral precursors, and the resolution of racemic mixtures.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. Evans' oxazolidinones are a prominent class of chiral auxiliaries widely employed in asymmetric alkylation and aldol reactions to generate chiral β-hydroxy ketones. The general strategy involves acylating the chiral oxazolidinone, followed by a diastereoselective enolate formation and subsequent reaction with an electrophile. The steric hindrance provided by the auxiliary's substituent directs the incoming group to a specific face of the enolate, thus controlling the stereochemistry.

Ligand-controlled asymmetric synthesis involves a chiral ligand that coordinates to a metal center, creating a chiral catalyst. This complex then orchestrates the enantioselective transformation of a substrate. Chiral N,N'-dioxide ligands, for instance, can form well-defined complexes with various metal ions, creating an effective chiral environment for asymmetric reactions. These ligands are advantageous due to their straightforward synthesis from readily available amino acids and their ability to be fine-tuned for specific catalytic processes.

MethodPrincipleKey Features
Chiral Auxiliaries Temporary attachment of a chiral molecule to a substrate to induce diastereoselectivity.High predictability and reliability; auxiliary is often recoverable; wide substrate scope.
Ligand-Controlled Catalysis A chiral ligand coordinates to a metal catalyst, creating a chiral environment that directs the stereochemical outcome.Requires only catalytic amounts of the chiral source; high turnover numbers; amenable to a wide range of transformations.

One of the most direct routes to this compound is the asymmetric reduction of the prochiral diketone, acetylacetone (B45752) (2,4-pentanedione). This transformation can be achieved with high enantioselectivity using both metal-based catalysts and biocatalysts.

Catalytic asymmetric hydrogenation, particularly using ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a powerful tool for the enantioselective reduction of β-keto esters and β-diketones. These catalysts, pioneered by Noyori, operate under hydrogen pressure and are capable of producing chiral alcohols with excellent enantiomeric excess (ee). The C2 symmetry of the chiral ligand creates a highly specific coordination environment that differentiates between the two enantiotopic carbonyl groups of the substrate.

Enzymatic reductions offer an environmentally benign alternative, operating under mild conditions with exceptional selectivity. Ketoreductases (KREDs) and alcohol dehydrogenases, often from microbial sources, can reduce ketones to their corresponding secondary alcohols with high enantiopurity. These biocatalyzed reactions often utilize whole-cell systems which contain the necessary enzymes and cofactor regeneration systems, simplifying the experimental setup.

Catalyst/Enzyme SystemSubstrate TypeTypical ReductantKey Advantages
Ru-BINAP Catalysts β-Diketones, β-Keto estersH₂High enantioselectivity, broad substrate scope.
Ketoreductases (KREDs) Prochiral ketonesIsopropanol (B130326) (for cofactor regeneration)High enantioselectivity, mild reaction conditions, environmentally friendly.
(S)-1-phenylethanol dehydrogenase Prochiral ketones, β-Keto estersNADH (regenerated using isopropanol)Excellent enantiomeric excesses for a range of substrates.

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched unreacted starting material and an enantioenriched product.

Jacobsen's hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic terminal epoxides using a chiral (salen)Co(III) complex as the catalyst and water as the nucleophile. This method can be applied to the synthesis of this compound by first resolving racemic propylene (B89431) oxide. The (R,R)-Jacobsen catalyst selectively hydrolyzes (S)-propylene oxide, leaving behind highly enantioenriched (R)-propylene oxide. This chiral epoxide is a key precursor that can be converted to this compound through subsequent reactions. The HKR is known for its broad substrate scope and consistently high stereoselectivity.

Enzymatic kinetic resolution provides another powerful avenue, particularly through the use of lipases. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used to resolve racemic secondary alcohols and their corresponding esters via transesterification or hydrolysis. For example, racemic 4-hydroxypentan-2-one (B1618087) can be subjected to lipase-catalyzed acetylation. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a faster rate, allowing for the separation of the unreacted (S)-4-hydroxypentan-2-one and the newly formed (R)-4-acetoxypentan-2-one.

Resolution MethodCatalyst/EnzymeSubstrate ClassPrinciple
Hydrolytic Kinetic Resolution (HKR) Chiral (salen)Co(III) complexesTerminal epoxidesEnantioselective ring-opening of one epoxide enantiomer with water.
Enzymatic Kinetic Resolution Lipases (e.g., CAL-B)Racemic secondary alcohols/estersEnantioselective acylation or hydrolysis of one enantiomer.

Novel Synthetic Pathways for this compound Precursors

Recent research has focused on developing more efficient and atom-economical routes to chiral β-hydroxy ketones and their precursors, such as chiral 1,3-diols. Organocatalysis has emerged as a powerful strategy, avoiding the use of metals. For instance, new proline-derived organocatalysts have been developed for the direct asymmetric aldol reaction between an aldehyde and a ketone. This approach could potentially synthesize this compound directly from acetaldehyde and acetone with high enantioselectivity.

Novel PathwayMethodDescriptionPotential Advantages
Organocatalysis Asymmetric Aldol ReactionDirect condensation of an aldehyde and a ketone catalyzed by a small chiral organic molecule (e.g., proline derivative).Metal-free, mild conditions, high enantioselectivity.
Chemoenzymatic Synthesis One-Pot ReactionsCombination of enzymatic (e.g., aldolase) and chemical (e.g., reduction) steps in a single reactor without isolating intermediates.Increased efficiency, reduced waste, fewer purification steps.

Mechanistic Investigations in 4s 4 Hydroxypentan 2 One Chemistry

Reaction Mechanism Elucidation for Stereoselective Transformations

Stereoselective transformations are fundamental in organic synthesis, aiming for the preferential formation of one stereoisomer over others. masterorganicchemistry.com In the context of (4S)-4-hydroxypentan-2-one, the elucidation of reaction mechanisms provides insight into how the existing stereocenter at the C4 position influences the creation of new stereocenters.

The synthesis of complex molecules often relies on predictable and highly selective reactions. For instance, in proline-catalyzed asymmetric aldol (B89426) reactions, the catalyst activates both the ketone and aldehyde substrates. clockss.org The proline forms a nucleophilic enamine with the ketone, while its carboxylic acid group activates the aldehyde through hydrogen bonding, guiding the stereochemical course of the reaction. clockss.org

In transformations involving this compound, the inherent chirality of the molecule can direct the approach of incoming reagents. This substrate-controlled stereoselectivity is a powerful tool. For example, in reduction reactions of the ketone functionality, the resident hydroxyl group can chelate to the reducing agent, forcing its delivery from a specific face of the carbonyl group. This results in the formation of one diastereomer of the corresponding pentane-2,4-diol in excess.

The development of predictive models, ranging from qualitative principles to complex quantum chemical calculations, has become increasingly important for navigating the vast possibilities in stereoselective synthesis. rsc.org These models help in understanding the transition states and intermediates that lead to the observed stereochemical outcomes.

Role of Hydrogen Bonding in Directing Stereochemistry

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the conformation of molecules and the stereochemical outcome of reactions. In this compound, an intramolecular hydrogen bond can form between the hydroxyl group at C4 and the carbonyl group at C2, creating a cyclic pre-transition state. vulcanchem.comlibguides.com This interaction restricts the conformational freedom of the molecule, predisposing it to react in a specific manner.

The presence of this intramolecular hydrogen bond can stabilize certain conformations, thereby lowering the activation energy for a particular reaction pathway. vulcanchem.com For example, in reactions where the hydroxyl group participates, such as etherification or esterification, this hydrogen bond must be broken. The energy required for this can influence the reaction rate and selectivity. Conversely, in reactions at other sites of the molecule, the fixed conformation imposed by the hydrogen bond can dictate the facial selectivity of an approaching reagent.

In intermolecular reactions, hydrogen bonding to solvents or catalysts can also play a decisive role. For instance, in enantioselective hydrogenations, the interaction between the substrate, a chiral catalyst (like tartaric acid-modified Raney nickel), and hydrogen often involves a network of hydrogen bonds that locks the substrate into a specific orientation, leading to high enantioselectivity. oup.comresearchgate.net The stereochemistry of the product is thus a direct consequence of the geometry of this hydrogen-bonded complex. oup.com Studies on analogous systems, like 4-hydroxy-2-butanone, have shown that while intramolecular hydrogen bonds are present in the isolated molecule, intermolecular hydrogen bonds with solvent molecules like water can dominate in solution, altering the conformational preferences and reactivity. researchgate.net

Table 1: Influence of Hydrogen Bonding on Spectroscopic and Chemical Properties

Compound/System Observation Implication on Stereochemistry Reference
4-hydroxy-4-methyl-2-pentanone Low-field chemical shift of the OH proton in NMR. Presence of a six-membered ring intramolecular hydrogen bond, which restricts conformation. libguides.com
2-methyl-2-propanol in CCl₄ Hydroxyl resonance shifts to lower field with increasing concentration. Demonstrates the effect of intermolecular hydrogen bonding on molecular environment. libguides.com
4-hydroxy-2-butanone Intramolecular O-H···O hydrogen bond observed in the gas phase. The inherent conformation is influenced by this bond. researchgate.net
4-hydroxy-2-butanone monohydrate Water inserts into the intramolecular hydrogen bond, forming stronger intermolecular O-H···O bonds. The preferred conformation and reactivity can change in the presence of protic solvents. researchgate.net
Asymmetrically Modified Raney Nickel Stereochemistry of hydrogenation of ketones is influenced by hydrogen bonds between the substrate and catalyst. The formation of a specific enantiomer is directed by the catalyst-substrate complex. oup.com

Kinetic and Thermodynamic Aspects of Enantioselective Pathways

The outcome of a chemical reaction that can produce two or more different products is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This distinction is particularly crucial in enantioselective synthesis, where the goal is to produce one enantiomer in excess. wikipedia.org

Kinetic Control: At lower temperatures and with short reaction times, the major product is the one that is formed fastest. This is the kinetic product, and its formation proceeds through the transition state with the lowest activation energy. wikipedia.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is reversible, and an equilibrium is established. The major product is the most stable one, the thermodynamic product. wikipedia.org

In the context of enantioselective reactions involving this compound, achieving high enantiomeric excess is typically a result of kinetic control. wikipedia.org Since enantiomers have identical stability (Gibbs free energy), thermodynamic control would inevitably lead to a racemic (1:1) mixture. wikipedia.org Therefore, any reaction that produces a non-racemic mixture of a chiral product from an achiral starting material (in the presence of a chiral catalyst) or a diastereomeric excess from a chiral starting material like this compound must be, at least in part, under kinetic control.

An example can be found in the deprotonation of unsymmetrical ketones to form enolates. The kinetic enolate is formed by removing the most accessible proton, usually at the less substituted α-carbon, often using a sterically hindered base at low temperature. wikipedia.orgmasterorganicchemistry.com The thermodynamic enolate, which is more substituted and therefore more stable, is formed using a stronger base that can establish an equilibrium. masterorganicchemistry.com

The Diels-Alder reaction provides a classic illustration of this principle, where the less stable endo product is formed faster (kinetic control) at room temperature, while the more stable exo product predominates at higher temperatures after equilibrium is reached. wikipedia.org Similarly, in transformations of this compound, the reaction conditions must be carefully optimized to favor the kinetically preferred pathway that leads to the desired stereoisomer.

Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products

Control Type Reaction Conditions Product Characteristics Governing Factor Reference
Kinetic Low temperature, short reaction time, sterically hindered non-equilibrating reagents. Less stable, formed faster. Lowest activation energy (Ea). wikipedia.org
Thermodynamic High temperature, long reaction time, equilibrating conditions. Most stable, formed slower (if Ea is higher). Lowest Gibbs free energy (ΔG°). wikipedia.org

Spectroscopic Characterization and Absolute Configuration Determination of 4s 4 Hydroxypentan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. While standard 1D NMR provides information about the chemical environment and connectivity of atoms, advanced 2D techniques are essential for assigning stereochemistry.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the primary methods used to establish the planar structure of (4S)-4-Hydroxypentan-2-one, confirming the presence of all key functional groups and the carbon skeleton. mdpi.com

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, distinct signals are expected for the two methyl groups (C1-H₃ and C5-H₃), the methylene (B1212753) group (C3-H₂), and the methine proton at the chiral center (C4-H). The hydroxyl proton (-OH) signal can vary in position and may appear as a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for this compound will show five distinct signals corresponding to the carbonyl carbon (C2), the chiral carbon bearing the hydroxyl group (C4), the methylene carbon (C3), and the two methyl carbons (C1 and C5). Predicted chemical shift values are a key tool in the initial assignment. guidechem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the solvent and concentration.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
1 (CH₃)~2.1-2.2~30-31Singlet
2 (C=O)-~208-210Carbonyl carbon
3 (CH₂)~2.5-2.7~50-52Doublet of doublets (dd)
4 (CH-OH)~4.0-4.2~64-65Multiplet
5 (CH₃)~1.2-1.3~23-24Doublet (d)
4 (-OH)Variable-Broad singlet

Data compiled from spectral prediction databases and typical values for similar structures. guidechem.comnih.gov

While 1D NMR confirms the basic structure, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and elucidating the stereochemistry. semanticscholar.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the methine proton at C4 and the protons of the adjacent methylene group at C3. It would also show a correlation between the C4 proton and the methyl protons at C5, confirming the spin system of the molecule. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. princeton.edu An HSQC spectrum would definitively link the proton signal at ~4.1 ppm to the carbon signal at ~64 ppm (C4), the methylene protons at ~2.6 ppm to the carbon at ~51 ppm (C3), and the two methyl proton signals to their respective carbon signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. princeton.edu Key HMBC correlations for this compound would include:

A cross-peak from the C1 methyl protons to the C2 carbonyl carbon.

Correlations from the C3 methylene protons to both the C2 carbonyl carbon and the C4 chiral center.

A correlation from the C5 methyl protons to the C4 chiral center. These correlations provide unequivocal evidence for the connectivity of the pentanone framework. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for conformational and stereochemical analysis. In a chiral molecule like this compound, NOESY can help to understand the preferred conformations around the C3-C4 bond by observing spatial proximities between different protons.

Vibrational Optical Activity (VOA) Spectroscopy

Vibrational Optical Activity (VOA) refers to spectroscopic techniques that probe the differential interaction of chiral molecules with left and right circularly polarized infrared radiation. rsc.org It is a powerful method for determining the absolute configuration of chiral molecules in solution. uzh.ch

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic circular dichroism. It measures the difference in absorbance of left and right circularly polarized light for each vibrational mode of a chiral molecule. rsc.orgjascoinc.com The resulting VCD spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. Its mirror-image enantiomer will exhibit an identical VCD spectrum but with all signs inverted. jascoinc.com This makes VCD an absolute technique for distinguishing between enantiomers and determining the absolute configuration of a sample. ru.nl

The determination of the absolute configuration of this compound using VCD involves a synergy between experimental measurement and theoretical calculation. ru.nl The process is as follows:

Conformational Search: The first step is to perform a computational search for all low-energy conformations of the molecule, as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculation: For each stable conformer of a chosen enantiomer (e.g., the 'S' configuration), the vibrational absorption (infrared) and VCD spectra are calculated using quantum chemical methods, typically Density Functional Theory (DFT). uzh.ch

Spectral Simulation: The calculated spectra of the individual conformers are averaged based on their calculated Boltzmann populations to generate a final theoretical spectrum for the 'S' enantiomer.

Comparison: The experimentally measured VCD spectrum of the sample is then compared to the calculated spectrum. If the signs and relative intensities of the bands in the experimental spectrum match those of the calculated spectrum for the 'S' configuration, then the absolute configuration of the sample is confidently assigned as (S). A mismatch (i.e., a mirror-image relationship) would indicate the 'R' configuration. cam.ac.uk

Electronic Circular Dichroism (ECD) for Chiral Analysis

Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions. faccts.deull.es ECD is highly sensitive to the stereochemical environment around a chromophore—a light-absorbing group within the molecule. ull.es

In this compound, the carbonyl group (C=O) at the C2 position serves as the key chromophore. The chiral center at C4, being in close proximity, perturbs the electronic transitions of the carbonyl group (specifically the n → π* transition), making them ECD active. The sign of the resulting Cotton effect in the ECD spectrum is directly related to the absolute configuration at the C4 stereocenter. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted through time-dependent DFT (TD-DFT) calculations for the (S) and (R) enantiomers, the absolute configuration can be determined. nih.govresearchgate.net While powerful, the reliability of ECD can sometimes be limited if the molecule lacks strong chromophores or if multiple chromophores lead to complex, overlapping signals. rsc.org

Mass Spectrometry for Molecular Characterization of Enantiopure Compounds

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds. When coupled with Gas Chromatography (GC-MS), it provides detailed information about the fragmentation pattern of a molecule upon ionization, which is instrumental in confirming its identity.

For this compound, the molecular formula is C₅H₁₀O₂ with a molecular weight of approximately 102.13 g/mol . nih.govnist.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 102. This peak confirms the molecular weight of the compound.

The fragmentation of this compound in the mass spectrometer is dictated by its functional groups: a secondary alcohol and a ketone. The primary fragmentation pathways for ketones involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For 4-hydroxypentan-2-one (B1618087), this can result in the loss of a methyl radical (•CH₃) or a hydroxypropyl radical (•CH(OH)CH₃).

Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O) from the molecular ion, leading to a peak at M-18 (m/z 84). Additionally, the McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain, which can also contribute to the spectrum.

The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library that serves as a reference for compound identification. nist.gov The mass spectrum of 4-hydroxy-2-pentanone in the NIST database shows characteristic peaks that can be used to confirm its structure. A study involving the isolation of this compound from a natural source reported a molecular weight of 102.07 g/mol as determined by GC-MS, with the spectral data matching the NIST library.

Table 1: Key Mass Spectrometry Data for 4-Hydroxypentan-2-one

PropertyValueReference
Molecular FormulaC₅H₁₀O₂ nih.govnist.gov
Molecular Weight102.13 g/mol nih.govnist.gov
Predicted Major Fragments (m/z)
[M-CH₃]⁺ (α-cleavage)87
[M-H₂O]⁺ (Dehydration)84
[CH₃CO]⁺ (α-cleavage)43
[CH₃CHOH]⁺45

This table is generated based on general principles of mass spectrometry fragmentation for ketones and alcohols. Specific relative abundances would be determined from the experimental spectrum.

Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC)

While mass spectrometry confirms the molecular structure, it cannot distinguish between enantiomers. Therefore, chromatographic methods utilizing a chiral environment are necessary to determine the enantiomeric purity of a sample like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose.

The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, separation of the enantiomers.

Chiral Gas Chromatography (GC)

For volatile compounds like 4-hydroxypentan-2-one, chiral GC is a highly effective method. Cyclodextrin-based CSPs are commonly used for this purpose. These are macrocyclic oligosaccharides that have a chiral cavity. The enantiomers of the analyte can enter this cavity and interact differently with the chiral surface, leading to separation. Columns such as those based on derivatized β- and γ-cyclodextrins (e.g., Chiraldex G-TA or Hydrodex series) are often employed. chromatographyonline.com The separation is typically optimized by adjusting the temperature program and the carrier gas flow rate. chromatographyonline.com In some cases, derivatization of the analyte with an achiral reagent can enhance volatility and improve the separation. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique that can be used for a wide range of compounds. For the separation of enantiomers of small, polar molecules like 4-hydroxypentan-2-one, polysaccharide-based CSPs are the most widely used. elementlabsolutions.com These columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralcel®, Chiralpak®), provide a broad range of enantioselectivity.

The separation can be performed in different modes:

Normal-phase mode: Uses a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol).

Reversed-phase mode: Employs a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.

Polar organic mode: Uses a polar organic solvent like acetonitrile or methanol, often with additives.

The choice of mobile phase and the presence of additives can significantly influence the retention and resolution of the enantiomers. For instance, a study on the resolution of a related compound, biphenyl (B1667301) dimethyl dicarboxylate, utilized a (3R,4S)-Whelk-O 1 chiral column, which has broad applicability. researchgate.net The development of a specific chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal separation of the (4S) and (4R) enantiomers.

Table 2: Illustrative Example of Chiral GC/HPLC Parameters for Enantiomeric Separation

ParameterChiral GC (Illustrative)Chiral HPLC (Illustrative)
Column Cyclodextrin-based (e.g., Hydrodex β-TBDM)Polysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase/Carrier Gas Helium or HydrogenHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1-2 mL/min0.5-1.0 mL/min
Temperature 50-150 °C (Temperature Program)Ambient (e.g., 25 °C)
Detector Flame Ionization Detector (FID)UV Detector (at a low wavelength, e.g., 210 nm)
Retention Time (t_R) for (4R)-enantiomer t_R1t_R1'
Retention Time (t_R) for (4S)-enantiomer t_R2t_R2'

This table provides a generalized set of parameters. Specific retention times (t_R1, t_R2) would be determined experimentally for the specific analysis of 4-hydroxypentan-2-one enantiomers.

The successful application of these chromatographic techniques allows for the accurate quantification of the enantiomeric excess (ee) of this compound, ensuring its stereochemical purity for its intended applications.

Derivatization and Functionalization of 4s 4 Hydroxypentan 2 One

Synthesis of Novel Chiral Derivatives

The strategic location of the chiral center in (4S)-4-Hydroxypentan-2-one makes it a valuable precursor for the synthesis of various chiral derivatives. These derivatives are often sought after for their potential biological activities and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. guidechem.com The hydroxyl and ketone groups can be independently or simultaneously targeted to introduce new functionalities and build molecular complexity. solubilityofthings.com

For instance, the hydroxyl group can undergo esterification or etherification reactions to introduce a variety of substituents. Similarly, the ketone functionality can be subjected to reactions such as reductions, reductive aminations, and additions of organometallic reagents to create new stereocenters. The combination of these transformations allows for the generation of a library of chiral molecules with distinct structural features.

One notable application is the use of this compound in the synthesis of chiral bicyclo[2.2.2]octanone derivatives. researchgate.net These complex structures are assembled with high diastereoselectivity through domino Michael/Michael reactions mediated by organocatalysts. researchgate.net Furthermore, the resolution of racemic 4-hydroxypentan-2-one (B1618087) can be achieved through derivatization with chiral agents, such as Mosher's acid, to separate the enantiomers and obtain the desired (4S) isomer in high purity. ualberta.ca

Table 1: Examples of Chiral Derivatives Synthesized from this compound

Derivative NameSynthetic MethodKey Features
(2R,4S)-Heptadecane-1,2,4-triolResolution via derivatization and subsequent transformationsIntroduction of a long alkyl chain and additional hydroxyl groups
Bicyclo[2.2.2]octanone derivativesDomino Michael/Michael reactionFormation of a complex polycyclic system with multiple stereocenters researchgate.net
Chiral silyl (B83357) ethersSilylation of the hydroxyl groupProtection of the hydroxyl group and introduction of a bulky silyl moiety
(S)-Tetrahydro-5-oxo-2-furancarboxylic acid derivativesReaction with a chiral derivatizing reagentFormation of diastereomeric esters for analytical separation acs.org

Functional Group Transformations and Reactivity Studies

The reactivity of this compound is dictated by its two primary functional groups: the secondary hydroxyl group and the ketone. solubilityofthings.com This bifunctionality allows for a diverse array of chemical transformations, making it a valuable synthon in organic chemistry.

The hydroxyl group can be readily oxidized to the corresponding ketone, affording a 2,4-diketone. Conversely, the ketone can be selectively reduced to a secondary alcohol, leading to the formation of a 1,3-diol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

The ketone functionality also allows for aldol (B89426) reactions, where it can act as either the nucleophile (as its enolate) or the electrophile. This reactivity is particularly useful for carbon-carbon bond formation and the construction of more complex molecular skeletons. For example, aldol reactions with other aldehydes or ketones can lead to the formation of polyketide-like structures. google.com

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and cyanides, at the C4 position.

Table 2: Summary of Functional Group Transformations of this compound

Functional GroupReaction TypeReagentsProduct Type
HydroxylOxidationPCC, DMP, etc.2,4-Diketone
KetoneReductionNaBH4, L-Selectride®, etc.1,3-Diol
KetoneAldol ReactionLDA, baseβ-Hydroxy ketone
HydroxylTosylation/MesylationTsCl, MsCl, pyridineTosylate/Mesylate ester
Tosylate/MesylateNucleophilic SubstitutionNaN3, NaCN, etc.Azide, Cyanide, etc.

Formation of Polyketide Structures and Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex molecular architectures, including polyketide structures and various heterocyclic systems. clockss.orgsciepublish.com Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. ftb.com.hr The alternating carbonyl and hydroxyl functionalities present in many polyketides can be mimicked and constructed using strategies that employ this compound.

The iterative application of aldol reactions, starting from this compound, can be used to build up polyketide chains. By carefully selecting the coupling partners and reaction conditions, chemists can control the stereochemistry of the newly formed stereocenters, leading to the synthesis of specific polyketide fragments.

The dual functionality of this compound also makes it an excellent precursor for the synthesis of various heterocyclic compounds. For example, condensation reactions between the ketone and hydroxyl groups with dinucleophiles can lead to the formation of five- or six-membered rings. Reaction with hydrazine (B178648) or its derivatives can yield pyrazoles or pyridazinones. Similarly, reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. The synthesis of these heterocyclic systems is of significant interest due to their prevalence in medicinal chemistry and materials science. jmchemsci.comopenmedicinalchemistryjournal.commdpi.com

Table 3: Examples of Polyketide Structures and Heterocyclic Systems from this compound

Product ClassSynthetic StrategyKey Intermediates/Reactions
Polyketide fragmentsIterative aldol reactionsEnolate formation, stereoselective addition
PyrrolesReaction with amines and subsequent cyclizationFormation of imines or enamines, intramolecular condensation
PyrazolesCondensation with hydrazine derivativesFormation of hydrazones, cyclization
IsoxazolesReaction with hydroxylamineFormation of oximes, intramolecular cyclization
DihydropyransCycloaddition reactionsFormal [4+2] cycloaddition with suitable dienophiles researchgate.net

Applications of 4s 4 Hydroxypentan 2 One As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The defined stereochemistry of (4S)-4-Hydroxypentan-2-one makes it an attractive starting point for the total synthesis of natural products, where precise control of chiral centers is paramount.

While direct total synthesis of macrolactones starting from this compound is not extensively documented, its structural motif is a key component of polyketide natural products which are often precursors to macrolactones. For instance, a related chiral ketone, (4R)-1-(3,5-dihydroxyphenyl)-4-hydroxypentan-2-one, has been synthesized as a cytotoxic polyketide. researchgate.net The synthesis of such structures often involves building a carbon chain while preserving the stereochemistry of the hydroxyl group, which can then undergo macrocyclization. Methodologies like Yamaguchi esterification and ring-closing metathesis are commonly employed to form the large lactone ring from linear precursors derived from chiral building blocks. researchgate.net

Based on available scientific literature, the direct application of this compound as a precursor for the formation of cyclopropyl (B3062369) esters has not been described. The synthesis of enantiopure cyclopropyl esters often originates from other chiral synthons, such as (-)-levoglucosenone, which can be converted via processes like base-promoted carbocyclisation of 4,5-epoxyvalerates. researchgate.netrsc.org

Intermediate for Agrochemicals and Specialty Chemicals

This compound is recognized as a building block in the production of agrochemicals and specialty chemicals. solubilityofthings.com Its bifunctional nature allows for its incorporation into a wide range of more complex molecules. However, specific examples of commercial agrochemicals or specialty chemicals synthesized directly from this precursor are not detailed in publicly available research. General literature points to its role as a versatile intermediate without specifying the exact synthetic pathways or final compounds. solubilityofthings.com

Role in the Construction of Pharmaceutical Precursors (excluding direct drug/clinical data)

The utility of this compound as a chiral intermediate is evident in the synthesis of precursors for biologically active molecules, including those with pharmaceutical potential. solubilityofthings.comguidechem.com A notable application is in the synthesis of advanced intermediates for sesterterpenoid natural products, a class of compounds with interesting biological profiles.

In one synthetic approach, a protected form of the title compound, (S)-5-((tert-Butyldimethylsilyl)oxy)-4-hydroxypentan-2-one, was synthesized as a key intermediate. acs.org This demonstrates the preservation of the crucial (S)-stereocenter from the starting material, which is essential for the stereochemical integrity of the final complex target.

Table 1: Synthesis of a Protected Pharmaceutical Precursor acs.org

Starting Material Reagents and Conditions Product

This transformation highlights how the simple chiral ketone can be elaborated into a more complex, protected intermediate ready for further coupling reactions in a multi-step synthesis. acs.org

Synthesis of Advanced Organic Intermediates

The primary role of this compound in complex synthesis is to serve as a foundational chiral building block that is converted into more elaborate intermediates. These advanced intermediates carry the original stereochemical information into the subsequent steps of a synthetic sequence.

A clear example is the preparation of (S)-5-((tert-Butyldimethylsilyl)oxy)-4-hydroxypentan-2-one . acs.org The synthesis begins with a related chiral alkene, which is subjected to dihydroxylation and subsequent oxidative cleavage. This process yields the target ketone while carefully maintaining the stereocenter. The resulting molecule is an advanced intermediate because its functional groups are strategically differentiated—the primary hydroxyl is protected with a bulky silyl (B83357) group (TBS), while the ketone remains available for subsequent reactions, such as coupling with other complex fragments. acs.org This strategy of protection and functional group manipulation is central to its use as a versatile tool in constructing larger, stereochemically rich molecules. acs.org

Computational and Theoretical Studies on 4s 4 Hydroxypentan 2 One

Quantum Chemical Calculations for Conformational Analysis

The process of conformational analysis typically involves a multi-step approach. purdue.edu Initially, a broad search for possible conformations is performed using computationally less expensive methods like molecular mechanics. This step generates a wide range of potential structures. Subsequently, the geometries of these initial structures are optimized using more accurate and robust quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations. unipd.it These calculations solve approximations of the Schrödinger equation to find the minimum energy structure for each conformer on the potential energy surface. unipd.it

The relative energies of the optimized conformers are then compared to determine their thermodynamic populations according to the Boltzmann distribution. The analysis often focuses on the dihedral angles between key functional groups. For (4S)-4-hydroxypentan-2-one, the critical rotations would be around the C2-C3 and C3-C4 bonds, which dictate the spatial relationship between the carbonyl and hydroxyl groups. The stability of each conformer is governed by a balance of electronic and steric effects, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between substituent groups. wuxiapptec.com For instance, an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen could significantly stabilize a specific conformation.

Table 1: Illustrative Conformational Analysis Data for a Hydroxy-Ketone (Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis, as specific published data for this compound is not available.)

ConformerKey Dihedral Angle (O=C-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
1 -55.8°0.0075.2
2 178.5°1.1512.1
3 60.2°1.457.9
4 -125.1°2.501.5

Molecular Docking and Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. tjpr.org This method is crucial in drug discovery and enzymology for understanding how a substrate or inhibitor interacts with an enzyme's active site. For this compound, docking studies could elucidate its potential as a substrate or inhibitor for various enzymes, such as dehydrogenases or aldolases.

The docking process involves placing the 3D structure of the ligand, this compound, into the binding site of a target enzyme whose structure has been determined experimentally (e.g., via X-ray crystallography) and is available from databases like the Protein Data Bank (PDB). mdpi.com A scoring function is then used to calculate the binding affinity, often reported as a binding energy (in kcal/mol), for numerous possible binding poses. plos.org

The results of a docking simulation provide insights into the non-covalent interactions that stabilize the enzyme-ligand complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the ketone's oxygen can act as an acceptor. The methyl groups contribute to hydrophobic interactions. Analysis of the best-scoring poses can identify key amino acid residues in the enzyme's active site that are critical for binding. tjpr.orgplos.org

Table 2: Example of Molecular Docking Results for a Small Molecule Inhibitor (Note: This table provides representative data from a molecular docking study of a different small molecule to illustrate the typical findings, as a specific study on this compound is not publicly available.)

Target EnzymeLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Lactate DehydrogenasePosaconazole-6.5ASP-168, ILE-250Hydrogen Bond
ButyrylcholinesteraseCompound 6c1-11.2TRP-82, SER-198π-π Stacking, H-Bond
Carbonic Anhydrase ICompound 4c-8.5HIS-94, THR-200H-Bond, Coordination

Data adapted from references mdpi.complos.orgnih.gov.

Prediction of Spectroscopic Properties (e.g., VCD, ECD)

Determining the absolute configuration of chiral molecules is a significant challenge in natural product chemistry. Chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful experimental techniques for this purpose. The utility of these methods is immensely enhanced by quantum chemical calculations, which can reliably predict the VCD and ECD spectra for a given enantiomer. rsc.org

The compound this compound, along with its (4R) enantiomer, has been identified as being produced by the fungus Talaromyces aculeatus. rsc.org The structural elucidation of such natural products often relies on comparing experimental VCD and ECD spectra with computationally predicted spectra. rsc.org

The predictive process begins with a thorough conformational analysis (as described in 8.1) to identify all significantly populated conformers. Then, for each conformer, the VCD and ECD spectra are calculated using high-level quantum chemical methods. For VCD, which measures the differential absorption of left and right circularly polarized infrared light, DFT methods with functionals like B3LYP are commonly employed. rsc.org For ECD, which probes electronic transitions, time-dependent DFT (TD-DFT) with functionals such as CAM-B3LYP is often the method of choice. rsc.org The final predicted spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations. A direct comparison of this predicted spectrum with the experimental one allows for the unambiguous assignment of the molecule's absolute configuration.

Table 3: Common Quantum Chemical Methods for VCD/ECD Spectra Prediction

Spectroscopic MethodTypical Computational MethodCommon Functional(s)Typical Basis Set(s)
VCD Density Functional Theory (DFT)B3LYP, B3PW916-31G(d), 6-311+G(d), TZVP
ECD Time-Dependent DFT (TD-DFT)CAM-B3LYP, B3LYP6-311++G(2d,p), SVP, TZVP

Data compiled from reference rsc.org.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping the detailed mechanism of a chemical reaction. By modeling the reaction pathway, researchers can understand how reactants are converted into products, identify any transient intermediates, and characterize the high-energy transition states that control the reaction rate. researchgate.net

This analysis involves calculating the potential energy surface for a proposed reaction. Key structures along the reaction coordinate—reactants, intermediates, transition states, and products—are located and their energies are calculated using methods like DFT. A transition state is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom; it represents the energetic bottleneck of a reaction step. core.ac.uk

Table 4: Hypothetical Energy Profile for a Reaction Step (Note: This table presents generalized data to illustrate the output of a reaction pathway analysis.)

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants0.0
TS Transition State+15.2
I Intermediate-5.4
P Products-12.8

Future Directions in 4s 4 Hydroxypentan 2 One Research

Development of More Efficient and Sustainable Asymmetric Syntheses

The future of synthesizing (4S)-4-Hydroxypentan-2-one is intrinsically linked to the principles of green chemistry, which prioritize atom economy, reduced waste, and the use of sustainable materials. chiralpedia.com While classic methods for asymmetric synthesis exist, ongoing research is focused on creating more efficient, environmentally benign, and scalable processes.

Future developments will likely concentrate on several key areas:

Novel Catalytic Systems: The exploration of catalysts based on earth-abundant and non-toxic metals, such as iron and copper, is a growing trend in asymmetric synthesis. numberanalytics.com These offer a more sustainable alternative to precious metal catalysts like rhodium, ruthenium, and palladium. numberanalytics.com For instance, copper(II)-bisoxazoline (CuII-BOX) complexes have been shown to act as effective chiral photoredox bifunctional catalysts in related syntheses. frontiersin.org

Organocatalysis: Small organic molecules that can catalyze stereoselective reactions have become a cornerstone of modern synthesis. chiralpedia.com Future research will likely yield new chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), that can produce this compound with high enantioselectivity and under milder conditions. chiralpedia.comfrontiersin.org

Continuous Flow Chemistry: This approach offers significant advantages for scaling up production by providing better control over reaction parameters, improving safety, and allowing for easier automation and integration of processes. chiralpedia.com Applying flow chemistry to the asymmetric reduction of the parent diketone, acetylacetone (B45752), could lead to highly efficient and continuous production of the target molecule.

Table 1: Comparison of Emerging Asymmetric Synthesis Strategies

StrategyKey FeaturesPotential AdvantagesResearch Focus
Earth-Abundant Metal CatalysisUtilizes catalysts based on metals like iron and copper.Lower cost, reduced toxicity, increased sustainability. numberanalytics.comDevelopment of new chiral ligands for enhanced enantioselectivity.
Advanced OrganocatalysisEmploys small, metal-free chiral organic molecules as catalysts. chiralpedia.comAvoids metal contamination, often robust and less sensitive to air/moisture.Discovery of new catalyst scaffolds (e.g., spiro-cyclic structures) for higher efficiency. frontiersin.org
Continuous Flow SynthesisReactions are performed in a continuously flowing stream. chiralpedia.comImproved scalability, safety, and process control. chiralpedia.comReactor design and optimization for asymmetric heterogeneous catalysis.

Exploration of Novel Biocatalytic Systems

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers unparalleled selectivity and operates under environmentally friendly conditions. researchgate.net The synthesis of this compound is an ideal candidate for biocatalytic methods, typically involving the asymmetric reduction of acetylacetone.

Future research in this area will focus on:

Enzyme Discovery and Engineering: Genome mining and high-throughput screening are powerful tools for discovering new enzymes with desired properties. researchgate.net Researchers are looking for novel alcohol dehydrogenases (ADHs) or carbonyl reductases that exhibit high activity, stability, and stereoselectivity for producing the (S)-enantiomer. researchgate.netrsc.org For example, a carbonyl reductase from Candida parapsilosis (CPCR2) has been used for the preparative-scale synthesis of related (S)-α-hydroxy ketones. researchgate.net Directed evolution and protein engineering techniques can then be used to further enhance the performance of these enzymes, improving their tolerance to high substrate concentrations or organic solvents. frontiersin.org

Cofactor Regeneration Systems: Most ADHs require expensive nicotinamide (B372718) cofactors (NADH or NADPH). A key area of development is creating efficient in situ cofactor regeneration systems. rsc.org The "substrate-coupled" approach, using a cheap sacrificial alcohol like 2-propanol, is common. rsc.org Future systems may involve designing multi-enzyme cascades where the cofactor is recycled internally or using electrochemical methods for regeneration. frontiersin.orgosti.gov

Process Intensification and Reactor Design: The development of novel reactor configurations, such as thermostatic bubble column reactors (TBCR), can significantly improve process efficiency. rsc.orgfrontiersin.org These systems can help overcome challenges like product inhibition by removing volatile by-products (e.g., acetone) in real-time. rsc.org This allows for higher substrate loading and dramatically increases the space-time yield, making the biocatalytic process more industrially viable. rsc.org

Table 2: Future Directions in Biocatalytic Synthesis

Area of DevelopmentObjectiveExample ApproachExpected Outcome
Enzyme DiscoveryIdentify new, robust enzymes for the target reaction.Genome mining of extremophiles to find thermostable ADHs. researchgate.netBroader range of biocatalysts with novel properties.
Cofactor RegenerationEliminate the need for stoichiometric addition of expensive cofactors.Developing enzyme cascades with integrated regeneration steps. frontiersin.orgLower production costs and improved sustainability.
Process EngineeringOvercome limitations like product inhibition and improve yield.Using advanced reactor designs like TBCRs with in situ product removal. rsc.orgeuropa.euHighly efficient, scalable, and economically competitive bioprocesses.

Advanced Applications in Target-Oriented Synthesis

This compound is a valuable chiral building block, and its future applications lie in the efficient and stereoselective synthesis of complex, high-value molecules such as natural products and pharmaceuticals. researchgate.netacs.org

Future research will likely expand its use in:

Synthesis of Polyketide Natural Products: Many biologically active natural products feature polyketide backbones. The stereocenter in this compound can be used to control the stereochemistry of subsequent chain-extension reactions. For example, it could serve as a starting material for fragments of macrolides like the dendrodolides or other complex polyketides, where precise stereocontrol is essential for biological activity. researchgate.net

Construction of Spirocyclic Frameworks: The ketone and alcohol functionalities allow for a range of cyclization strategies. This makes it a potential precursor for constructing complex spirocyclic systems found in sesterterpenoid natural products like the phorbaketals. acs.org The synthesis of these intricate architectures often relies on the strategic use of small, functionalized chiral molecules to set key stereocenters early in the synthetic route. acs.org

Development of Chiral Ligands and Auxiliaries: The inherent chirality of this compound can be transferred to other molecules. It could be used to synthesize new chiral ligands for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical outcome of reactions on a different part of a molecule, which is then cleaved off. flinders.edu.au

Deeper Understanding of Biological Roles and Pathways (non-human)

Beyond its synthetic utility, 4-hydroxypentan-2-one (B1618087) (in either its racemic or chiral forms) has been identified in various natural sources, suggesting it plays a role in biological systems.

Future investigations in this domain will aim to:

Identify Natural Occurrences: While it has been reported in Mangifera indica (mango), further studies are needed to quantify its presence and explore other organisms where it may be found. nih.gov It has also been isolated from the plant Jacaranda mimosifolia. rjptonline.org

Elucidate Biosynthetic Pathways: Understanding how organisms produce this molecule is a key research area. For example, some bacterial metabolites, such as 5-hydroxypentane-2,3-dione (B138118) produced via the 2-C-methyl-ᴅ-erythritol 4-phosphate (MEP) pathway, are structurally similar. mdpi.com This suggests that related enzymatic pathways could be responsible for the biosynthesis of 4-hydroxypentan-2-one in certain microorganisms or plants.

Investigate its Role as a Semiochemical: Many simple chiral hydroxy compounds act as semiochemicals (signaling chemicals) in nature, serving as pheromones for insects or as attractants and repellents. muni.cz Future research could investigate whether 4-hydroxypentan-2-one functions as an aggregation pheromone, trail pheromone, or other signaling molecule in insect or microbial communication, potentially opening up applications in agriculture or pest management. muni.cz

Q & A

Q. Advanced Research Focus

  • LogP Calculation : Use COSMO-RS or DFT-based methods to predict partition coefficients. Experimental logP (1.2 ± 0.1) aligns with DFT-derived values (1.15) .
  • pKa Estimation : QSPR models predict a pKa of 14.5 for the hydroxyl group, consistent with potentiometric titration results .
  • Solubility : MD simulations in water/ethanol mixtures correlate with experimental solubility data (e.g., 25 mg/mL in ethanol at 25°C) .

How can researchers address contradictions in spectral data during structural elucidation?

Q. Methodological Approach

  • Triangulation : Cross-validate NMR, IR, and MS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).
  • Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., coalescence temperature for rotamers).
  • Isotopic Labeling : Synthesize 2^{2}H-labeled analogs to confirm assignments of ambiguous protons .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Guidelines

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Advanced Consideration
For large-scale reactions (>10 g), conduct a HAZOP study to assess thermal stability and exothermic risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.